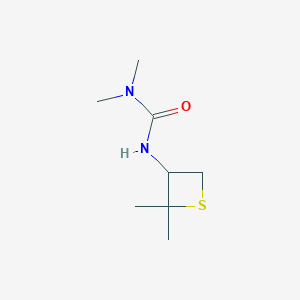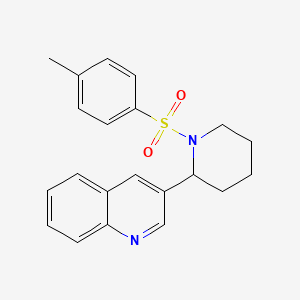
3-(1-Tosylpiperidin-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Tosylpiperidin-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The structure of this compound includes a quinoline ring fused with a piperidine ring, which is further substituted with a tosyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpiperidin-2-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of 2-chloroquinoline with a piperidine derivative, followed by the introduction of the tosyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Tosylpiperidin-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced quinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Tosylpiperidin-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Tosylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Ethylpiperidin-2-yl)quinoline: Similar structure but with an ethyl group instead of a tosyl group.
3-(1-Methylpiperidin-2-yl)quinoline: Similar structure but with a methyl group instead of a tosyl group.
3-(1-Benzylpiperidin-2-yl)quinoline: Similar structure but with a benzyl group instead of a tosyl group.
Uniqueness
3-(1-Tosylpiperidin-2-yl)quinoline is unique due to the presence of the tosyl group, which enhances its solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and pharmaceuticals .
Propiedades
Fórmula molecular |
C21H22N2O2S |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]quinoline |
InChI |
InChI=1S/C21H22N2O2S/c1-16-9-11-19(12-10-16)26(24,25)23-13-5-4-8-21(23)18-14-17-6-2-3-7-20(17)22-15-18/h2-3,6-7,9-12,14-15,21H,4-5,8,13H2,1H3 |
Clave InChI |
GMXOZFUGMUQEQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


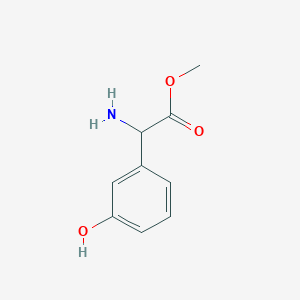
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
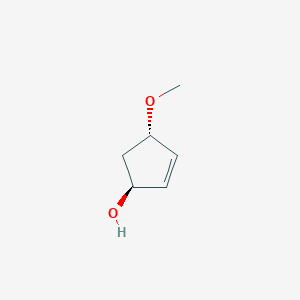
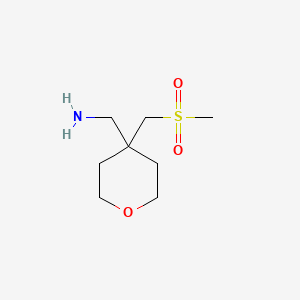
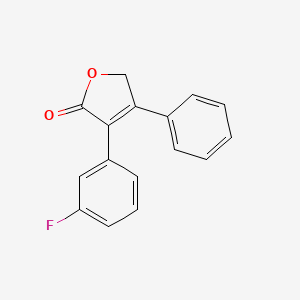
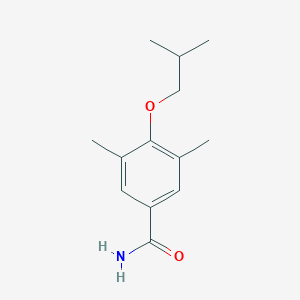
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-4-carboxylicacid](/img/structure/B13006117.png)

